The Structural Elucidation and Biological Significance of Phytochelatin 3 TFA
The Structural Elucidation and Biological Significance of Phytochelatin 3 TFA
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Phytochelatin 3 (PC3) is a crucial peptide involved in heavy metal detoxification in plants and other organisms. Its trifluoroacetate (TFA) salt is a common form for research and analytical purposes. This guide provides a comprehensive overview of the structure of Phytochelatin 3 TFA, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for scientists and professionals in the fields of biochemistry, toxicology, and drug development.
Introduction
Phytochelatins are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] These molecules play a vital role in cellular defense mechanisms against heavy metal toxicity by chelating metal ions and facilitating their sequestration.[1] Phytochelatin 3 (n=3) is a significant member of this family. The trifluoroacetate (TFA) salt of PC3 is a chemically stable and soluble form often used in laboratory settings. Understanding the precise structure and properties of Phytochelatin 3 TFA is essential for its application in research and potential therapeutic development.
Chemical Structure of Phytochelatin 3 TFA
Phytochelatin 3 is a tripeptide composed of three repeating γ-glutamyl-cysteine units followed by a C-terminal glycine. The chemical structure of the peptide backbone is presented below.
The trifluoroacetate (TFA) salt of Phytochelatin 3 is formed through the electrostatic interaction between the trifluoroacetate anion (CF₃COO⁻) and the positively charged amino group at the N-terminus of the peptide. This salt form enhances the solubility and stability of the peptide, making it suitable for various experimental applications.
Quantitative Data
The following tables summarize the key quantitative data for Phytochelatin 3.
Table 1: Physicochemical Properties of Phytochelatin 3
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [3][4] |
| Molecular Weight | 771.84 g/mol | [3] |
| Monoisotopic Mass | 771.1874 Da | [3] |
Table 2: Mass Spectrometry Data for Phytochelatin 3
| Ion | m/z (observed) | Reference |
| [M+H]⁺ | 772.1946 | [3][4] |
| [M+H-2]⁺ | 770.1790 | [3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of Phytochelatins
This protocol outlines a method for the separation and quantification of phytochelatins, including PC3, from biological samples.
Materials:
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Fluorescence detector or UV detector (220 nm)
-
Sample extract containing phytochelatins
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the phytochelatins using a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes at a flow rate of 1 ml/min.
-
Monitor the elution profile using a fluorescence detector (excitation at 330 nm, emission at 390 nm after post-column derivatization with a thiol-specific fluorescent dye) or a UV detector at 220 nm.[5]
-
Identify and quantify PC3 based on the retention time and peak area relative to a purified standard.
In Vitro Enzymatic Synthesis of Phytochelatins
This protocol describes the synthesis of phytochelatins using the enzyme phytochelatin synthase.
Materials:
-
Purified phytochelatin synthase enzyme
-
Glutathione (GSH)
-
Heavy metal salt solution (e.g., CdCl₂) as an activator
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a defined concentration of glutathione, and the purified phytochelatin synthase.
-
Initiate the reaction by adding the heavy metal salt solution to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products for the presence of phytochelatins using HPLC as described in the previous protocol.
Biological Pathway: Phytochelatin-Mediated Heavy Metal Detoxification
Phytochelatins are synthesized from glutathione in a reaction catalyzed by the enzyme phytochelatin synthase. This synthesis is activated by the presence of heavy metal ions. Once synthesized, phytochelatins chelate the heavy metals, and the resulting metal-phytochelatin complexes are transported into the vacuole for sequestration, thereby protecting the cell from the toxic effects of the metals.[1]
Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.
Conclusion
This technical guide has provided a detailed overview of the structure of Phytochelatin 3 TFA, including its chemical composition, quantitative properties, and relevant experimental protocols. The visualization of the biosynthetic pathway highlights its crucial role in cellular detoxification mechanisms. This information serves as a foundational resource for researchers and professionals engaged in the study of phytochelatins and their potential applications in bioremediation and drug development. Further research into the specific interactions of Phytochelatin 3 with various heavy metals will continue to expand our understanding of its biological function and therapeutic potential.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 4. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
